molecular formula C9H9BrO4 B3150234 2-(3-Bromo-4-methoxyphenoxy)acetic acid CAS No. 68545-92-6

2-(3-Bromo-4-methoxyphenoxy)acetic acid

Cat. No.: B3150234
CAS No.: 68545-92-6
M. Wt: 261.07 g/mol
InChI Key: HVOVLFALHLFGAF-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenoxy)acetic Acid is a high-purity chemical building block for research and development. This compound features a phenoxyacetic acid scaffold substituted with a bromo and a methoxy group, making it a valuable intermediate in organic synthesis and medicinal chemistry. Research Applications: This acid serves as a key precursor in the synthesis of more complex molecules for pharmaceutical and agrochemical research. Its structure is analogous to other brominated phenylacetic acid derivatives, which are employed in the synthesis of natural products and bioactive compounds . Specifications & Handling: The product is typically supplied as a solid. Researchers should consult the Certificate of Analysis for lot-specific data, including purity determined by techniques such as GC and titration. As a general safety guideline, similar research compounds are known to cause skin and serious eye irritation and may be toxic to aquatic life . Always refer to the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment. Note: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-8-3-2-6(4-7(8)10)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOVLFALHLFGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Investigations and Molecular Design Principles in Vitro Focus

General Principles of SAR Elucidation in Chemical Biology Research

The primary goal of SAR studies is to identify the specific parts of a molecule, or pharmacophores, that are responsible for its biological effects. This is achieved by systematically modifying the chemical structure of a lead compound and observing how these changes affect its interaction with a biological target, such as a receptor or an enzyme. Key parameters often measured in these in vitro studies include binding affinity, enzyme inhibition (e.g., IC50 values), and agonist or antagonist potency (e.g., EC50 values).

The process is typically iterative. Initial screening of a compound library might identify a "hit" molecule. Subsequently, chemists synthesize a series of analogues by altering specific functional groups, ring systems, or stereochemistry. The biological activity of these new compounds is then evaluated. By comparing the activity of the analogues to the original compound, researchers can deduce which structural features are essential for activity, which ones can be modified, and which are detrimental. This knowledge is crucial for optimizing the lead compound's potency, selectivity, and pharmacokinetic properties. Computational tools, such as molecular modeling and quantitative structure-activity relationship (QSAR) analysis, are often employed to rationalize the experimental findings and guide the design of new analogues.

Impact of Substituents on Biological Activity Profiles (In Vitro Studies)

The biological activity of 2-(3-bromo-4-methoxyphenoxy)acetic acid is intricately determined by the interplay of its three key substituents: the bromo group, the methoxy (B1213986) group, and the acetic acid moiety. The specific positioning of these groups on the phenoxy ring is also critical.

The presence of a bromine atom at the meta-position (C3) of the phenoxy ring can significantly influence the compound's biological profile. Bromine is an electron-withdrawing group and can alter the electronic distribution of the aromatic ring. This can impact the compound's ability to engage in various non-covalent interactions with its biological target, such as halogen bonding, which is an increasingly recognized interaction in medicinal chemistry.

In a study on phenoxyacetic acid derivatives as selective COX-2 inhibitors, the introduction of a bromo substituent at position 4 of the phenoxy ring in several series of compounds led to a marked enhancement of inhibitory activity compared to their unsubstituted counterparts. nih.gov For example, compound 7b, with a bromo substituent, showed more potent COX-2 inhibition (IC50 = 0.06 ± 0.01 μM) than the unsubstituted compound 7a (IC50 = 0.13 ± 0.06 μM). nih.gov This suggests that the bromo group can play a crucial role in the binding of these molecules to the active site of the enzyme. While this study examined a bromo group at a different position, it highlights the general principle that bromine substitution can be beneficial for activity. The electron-withdrawing nature of the bromine atom can also affect the pKa of the acetic acid moiety, potentially influencing its ionization state and interaction with the target.

In the context of phenoxyacetic acid derivatives, the methoxy group has been shown to be important for various biological activities. For instance, in a series of phenoxyacetic acid derivatives designed as free fatty acid receptor 1 (FFA1) agonists, the presence of a methoxy group was part of the core structure of active compounds. nih.gov While the specific compound 2-(3-bromo-4-methoxyphenoxy)acetic acid was not detailed, the general importance of the methoxy group in phenoxyacetic acid derivatives is well-established in the literature for conferring specific biological activities. researchgate.net The interplay between the electron-donating methoxy group and the electron-withdrawing bromo group in 2-(3-bromo-4-methoxyphenoxy)acetic acid creates a unique electronic environment on the phenyl ring that can influence its binding orientation and affinity for a specific biological target.

The acetic acid moiety is a common feature in many biologically active compounds and is often crucial for target engagement. jetir.org At physiological pH, the carboxylic acid is typically deprotonated to form a carboxylate anion. This negatively charged group can form strong ionic interactions or hydrogen bonds with positively charged amino acid residues (e.g., arginine, lysine) or metal ions within the active site of a biological target. semanticscholar.org

The phenoxyacetic acid scaffold itself is a well-known pharmacophore. jetir.org The ether linkage provides a degree of conformational flexibility, allowing the acetic acid group to orient itself optimally for interaction with the target. Studies on various phenoxyacetic acid derivatives have consistently highlighted the essential role of the carboxylic acid for their biological activity, whether as herbicides, anti-inflammatory agents, or other therapeutic agents. jetir.orgmdpi.com For example, in the development of selective COX-2 inhibitors, the acetic acid portion of the molecule is critical for binding to the enzyme's active site. nih.govnih.govmdpi.com

Rational Design and Synthesis of Analogues Based on Initial SAR Findings

Based on the initial understanding of the SAR of 2-(3-bromo-4-methoxyphenoxy)acetic acid, a rational design approach can be employed to create new analogues with potentially improved properties. This involves the strategic modification of the lead compound to explore the chemical space around it.

The process of analogue design and development is cyclical. In the first cycle, a series of analogues of 2-(3-bromo-4-methoxyphenoxy)acetic acid could be synthesized to probe the importance of each substituent. For example:

Bromo-substituent modifications: The bromine atom could be moved to other positions on the phenyl ring (e.g., ortho or para) to assess the impact of its location. It could also be replaced with other halogens (e.g., chlorine, fluorine) to investigate the effect of halogen size and electronegativity.

Methoxy-substituent modifications: The methoxy group could be replaced with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) to probe the steric requirements of the binding pocket. It could also be substituted with other electron-donating groups.

Acetic acid moiety modifications: The carboxylic acid could be esterified or converted to an amide to determine if the acidic proton is essential for activity. The length of the alkyl chain could also be extended or shortened.

The synthesis of such phenoxyacetic acid derivatives typically involves the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an alpha-haloacetic acid ester, followed by hydrolysis of the ester to the carboxylic acid. mdpi.com

Following the synthesis of these analogues, they would be subjected to in vitro biological evaluation. The results of these assays would provide new SAR data, informing the design of the next generation of compounds in a subsequent iterative cycle. This process of design, synthesis, and testing is repeated until compounds with the desired potency, selectivity, and other properties are identified.

Below is a hypothetical data table illustrating the kind of data that would be generated and analyzed in such an iterative SAR study for a generic enzyme target.

CompoundR1R2R3IC50 (nM)
2-(3-Bromo-4-methoxyphenoxy)acetic acid HBrOCH350
Analogue 1BrHOCH3200
Analogue 2HClOCH375
Analogue 3HBrH500
Analogue 4HBrOCH2CH360
Analogue 5HBrOCH3 (ester)>10000

This table is for illustrative purposes only and does not represent actual experimental data.

Strategies for Optimizing Potency and Selectivity (In Vitro) of 2-(3-Bromo-4-methoxyphenoxy)acetic acid

The strategic optimization of the 2-(3-bromo-4-methoxyphenoxy)acetic acid scaffold in vitro is a nuanced process guided by established principles of medicinal chemistry. The primary objective is to enhance the compound's potency against its intended biological target while simultaneously improving its selectivity over other related targets, thereby minimizing potential off-target effects. The in vitro optimization of this particular scaffold focuses on systematic modifications of its core components: the phenoxy ring, the acetic acid side chain, and the bromo and methoxy substituents.

Detailed research into the structure-activity relationships (SAR) of phenoxyacetic acid derivatives has revealed that the nature and position of substituents on the phenyl ring are critical determinants of biological activity. The introduction of a halogen, such as the bromine atom at the C-3 position, and a methoxy group at the C-4 position of the phenoxyacetic acid core significantly influences the compound's electronic and steric properties, which in turn dictates its interaction with target enzymes or receptors.

The bromine atom at the C-3 position is an electron-withdrawing group, which can impact the acidity of the carboxylic acid moiety and participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. The methoxy group at the C-4 position, being an electron-donating group, also modulates the electronic environment of the aromatic ring. The interplay between these two substituents is a key area of investigation for optimizing activity.

Further modifications to this scaffold could involve:

Exploring alternative substitutions at the C-3 and C-4 positions: Replacing the bromine with other halogens (e.g., chlorine, fluorine) or with other electron-withdrawing groups could fine-tune the electronic properties and steric bulk. Similarly, varying the alkoxy group at the C-4 position (e.g., ethoxy, propoxy) could probe the size limitations of the binding pocket.

Introducing additional substituents on the phenyl ring: The addition of other small groups at the remaining open positions (C-2, C-5, C-6) could lead to additional beneficial interactions with the target, potentially increasing both potency and selectivity.

Modifying the acetic acid side chain: The carboxylic acid is often a key pharmacophoric feature, engaging in crucial hydrogen bonding interactions. Esterification or conversion to an amide can alter the compound's physicochemical properties, such as lipophilicity and cell permeability. The length and branching of the linker between the phenoxy group and the carboxylic acid can also be varied to optimize the orientation of the functional groups within the binding site.

A hypothetical exploration of these strategies is presented in the following data table, which illustrates how systematic modifications to the 2-(3-bromo-4-methoxyphenoxy)acetic acid scaffold could be investigated to build a comprehensive SAR profile. The table outlines potential analogs and the rationale for their synthesis in the context of an in vitro optimization campaign.

Compound ID Scaffold R1 (C-3) R2 (C-4) R3 (Other) Side Chain (R4) Rationale for In Vitro Testing
Parent Phenoxyacetic acidHHH-OCH2COOHBaseline activity
Lead Phenoxyacetic acidBrOCH3H-OCH2COOHInitial hit compound
Analog 1 Phenoxyacetic acidClOCH3H-OCH2COOHEvaluate the effect of a smaller halogen at C-3 on potency and selectivity.
Analog 2 Phenoxyacetic acidIOCH3H-OCH2COOHInvestigate the impact of a larger, more polarizable halogen at C-3.
Analog 3 Phenoxyacetic acidBrOHH-OCH2COOHAssess the role of the methoxy's methyl group and the potential for a hydrogen bond donating group at C-4.
Analog 4 Phenoxyacetic acidBrOCH35-Cl-OCH2COOHExplore the effect of an additional electron-withdrawing group on the phenyl ring.
Analog 5 Phenoxyacetic acidBrOCH3H-OCH2COOCH3Determine the importance of the carboxylic acid for activity; prodrug potential.
Analog 6 Phenoxyacetic acidBrOCH3H-OCH2CONH2Evaluate the impact of replacing the carboxylate with a neutral hydrogen bond donor/acceptor group.

It is important to note that while the parent compound, 2-(3-bromo-4-methoxyphenyl)acetic acid, has been synthesized and utilized as a building block in the creation of more complex natural products, detailed in vitro SAR studies focusing solely on this scaffold are not extensively reported in publicly available literature. nih.govnih.gov Therefore, the strategies for its optimization are largely inferred from broader studies on related phenoxyacetic acid derivatives, such as those investigated as selective cyclooxygenase-2 (COX-2) inhibitors or as herbicides. nih.govmdpi.com In these related series, the nature and placement of substituents on the aromatic ring have been shown to be critical for modulating biological activity. nih.gov

For instance, in the context of COX inhibitors, the presence of specific substituents on the phenoxy ring can influence selectivity for COX-2 over COX-1. The general principles gleaned from such studies would form the foundation for a rational, hypothesis-driven approach to optimizing the potency and selectivity of 2-(3-bromo-4-methoxyphenoxy)acetic acid in vitro.

Elucidation of Molecular Mechanisms of Action in Vitro Studies

Identification of Potential Biological Targets and Pathways (In Vitro)

Comprehensive in vitro studies are essential to identify the potential biological targets and pathways of a compound. Such studies typically involve a battery of assays to determine a compound's interaction with specific molecular components of the cell.

Enzyme Inhibition and Activation Assays (In Vitro)

There is currently a lack of published data from specific in vitro enzyme inhibition or activation assays for 2-(3-bromo-4-methoxyphenoxy)acetic acid. Studies on structurally related phenoxyacetic acid derivatives have shown that this class of compounds can interact with various enzymes. For instance, certain brominated phenoxyacetic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Additionally, bromoacetic acid has been shown to inhibit acid phosphatase. nih.gov However, these findings are not directly transferable to 2-(3-bromo-4-methoxyphenoxy)acetic acid, and dedicated enzymatic assays would be required to determine its specific inhibitory or activatory profile.

Receptor Binding and Functional Profiling (In Vitro)

No specific in vitro receptor binding or functional profiling data for 2-(3-bromo-4-methoxyphenoxy)acetic acid has been reported in the available scientific literature. For other phenoxyacetic acid derivatives, interactions with receptors have been noted. For example, some derivatives have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov The binding affinity and functional effect of 2-(3-bromo-4-methoxyphenoxy)acetic acid on any specific receptor would need to be determined through direct experimental investigation.

Protein-Ligand Interaction Analysis via Biophysical Methods (In Vitro)

Biophysical methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) are powerful tools for characterizing the direct interaction between a small molecule and a protein target. There are no publicly available studies that have used these methods to analyze the interaction of 2-(3-bromo-4-methoxyphenoxy)acetic acid with any specific protein. Such studies would be crucial to understand the molecular basis of its potential biological activity.

Cellular Pathway Modulation and Phenotypic Effects (In Vitro Cell-Based Assays)

Assessment of Cellular Responses to 2-(3-Bromo-4-methoxyphenoxy)acetic Acid (In Vitro)

Specific data on the cellular responses induced by 2-(3-bromo-4-methoxyphenoxy)acetic acid in vitro are not available. Research on other substituted phenoxyacetic acids has demonstrated a range of cellular effects, including cytotoxic activity against cancer cell lines and antimicrobial properties. jetir.orgmdpi.com For example, some phenoxyacetamide derivatives have been shown to induce apoptosis in liver cancer cells. mdpi.com The specific cellular effects of 2-(3-bromo-4-methoxyphenoxy)acetic acid would need to be evaluated in relevant cell lines.

Investigation of Specific Biochemical Cascades and Signaling Pathways (In Vitro)

There is no information in the scientific literature regarding the investigation of specific biochemical cascades or signaling pathways modulated by 2-(3-bromo-4-methoxyphenoxy)acetic acid. Methoxyacetic acid, a related compound, has been shown to affect androgen-responsive genes and various cellular processes in a Leydig cell model. nih.gov However, the presence of the bromo- and phenoxy- groups in 2-(3-bromo-4-methoxyphenoxy)acetic acid would likely lead to a different biological activity profile. Detailed studies, such as transcriptomics and proteomics, would be necessary to elucidate which signaling pathways, if any, are affected by this specific compound.

Based on a comprehensive search of available scientific literature, there is currently no specific published data on the in vitro transcriptomic, proteomic, kinetic, or thermodynamic studies of the chemical compound 2-(3-Bromo-4-methoxyphenoxy)acetic acid .

Therefore, it is not possible to provide a detailed article on the "Elucidation of Molecular Mechanisms of Action (In Vitro)" focusing on the requested subsections "4.2.3. Transcriptomic and Proteomic Analysis in Cellular Models (In Vitro)" and "4.3. Kinetic and Thermodynamic Studies of Molecular Interactions (In Vitro)" for this specific compound. The generation of thorough, informative, and scientifically accurate content with data tables as requested is contingent on the existence of such primary research, which appears to be unavailable in the public domain at this time.

Further research would be required to establish the molecular and cellular effects of this compound to enable the kind of detailed analysis requested. Without foundational studies investigating its interactions with biological systems at a molecular level, any discussion on these specific topics would be purely speculative and would not meet the required standards of scientific accuracy.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Characterization of 2-(3-Bromo-4-methoxyphenoxy)acetic acid

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to model the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics. For a molecule like 2-(3-bromo-4-methoxyphenoxy)acetic acid, a common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The electronic structure dictates the chemical reactivity of a molecule. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

From these orbital energies, several global reactivity descriptors can be calculated to quantify chemical behavior. mdpi.com These descriptors provide a framework for understanding the molecule's reactivity profile.

Table 1: Key Chemical Reactivity Descriptors

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The tendency of the molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Global Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating high reactivity.

In 2-(3-bromo-4-methoxyphenoxy)acetic acid, the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing bromine atom (-Br) are expected to significantly influence the electron density distribution across the phenyl ring and, consequently, these reactivity parameters. nih.govnih.gov

Molecules with rotatable bonds exist as a mixture of different spatial arrangements called conformers. Conformational analysis of 2-(3-bromo-4-methoxyphenoxy)acetic acid is essential to identify its most stable three-dimensional structures. The key rotatable bonds are those in the ether linkage (C-O-C) and the acetic acid side chain.

A potential energy surface (PES) scan is performed by systematically rotating these bonds and calculating the energy at each step. This process identifies energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states (energy barriers) between them. researchgate.net For instance, studies on the related compound 2-(3-bromo-4-methoxyphenyl)acetic acid have shown that the acetic acid group orients itself nearly perpendicular to the phenyl ring, a structural feature that would be investigated in a PES scan of the title compound. nih.govnih.gov

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for interpreting experimental data. olemiss.edu

Vibrational Spectroscopy: DFT calculations can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The resulting theoretical spectrum helps in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretches, C=O stretches from the carboxylic acid, and C-Br vibrations. Calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other method-based approximations. niscpr.res.in

NMR Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly useful for structural elucidation and for confirming the synthesis of the compound.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

A typical docking protocol involves several steps. First, the three-dimensional structures of the ligand (2-(3-bromo-4-methoxyphenoxy)acetic acid) and the target protein are prepared. This involves optimizing the ligand's geometry and preparing the protein by adding hydrogen atoms and assigning charges. A binding site, or "docking box," is then defined on the protein surface, usually centered on a known active site.

Docking software, such as AutoDock Vina, then explores numerous possible conformations and orientations of the ligand within the binding site, using a scoring function to estimate the binding affinity (often in kcal/mol) for each pose. niscpr.res.in The pose with the best score is predicted as the most likely binding mode.

Validation is a critical step to ensure the docking protocol is reliable. A common strategy is to remove the co-crystallized ligand from a known protein-ligand complex, re-dock it, and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.

The primary output of a docking simulation is the identification of the most stable binding mode and the specific interactions that stabilize the ligand-protein complex. For 2-(3-bromo-4-methoxyphenoxy)acetic acid, these interactions would be analyzed in detail. Studies on structurally related molecules have shown that phenoxyacetic acid derivatives can interact with a range of biological targets, such as enzymes or receptors. ajchem-b.comfip.org

The analysis focuses on identifying key amino acid residues in the protein's active site that interact with the ligand. These interactions are typically visualized and categorized.

Table 2: Potential Molecular Interactions for 2-(3-Bromo-4-methoxyphenoxy)acetic acid in a Protein Active Site

Interaction Type Ligand Functional Group Potential Interacting Residue(s)
Hydrogen Bond Carboxylic acid (-COOH) Polar or charged residues (e.g., Arginine, Serine, Histidine)
Halogen Bond Bromine (-Br) Electron-rich residues (e.g., backbone carbonyls, Aspartate, Glutamate)
Hydrophobic Interaction Phenyl ring Nonpolar residues (e.g., Leucine, Isoleucine, Phenylalanine)

By identifying these interactions, molecular docking provides a hypothesis for the mechanism of action at a molecular level, guiding further experimental studies and potential optimization of the compound's structure.

Scoring Function Performance and Binding Affinity Estimations (In Silico)

In the realm of computational drug discovery, scoring functions are pivotal mathematical models used to approximate the binding affinity between a ligand, such as 2-(3-Bromo-4-methoxyphenoxy)acetic acid, and a biological target, typically a protein. wikipedia.org The primary goal is to predict how strongly these two molecules will interact. The performance of various scoring functions can differ significantly depending on the chemical nature of the ligand and the topology of the protein's binding site. Therefore, evaluating a panel of scoring functions is a standard practice to gain confidence in in-silico predictions. nih.govacs.org

These functions are broadly categorized into physics-based, empirical, knowledge-based, and machine learning-based approaches. frontiersin.orgsemanticscholar.org Physics-based functions use principles of molecular mechanics, while empirical functions are derived from experimental binding data through regression analysis. uni-duesseldorf.de Knowledge-based functions rely on statistical potentials from known protein-ligand structures, and machine learning models leverage complex algorithms trained on vast datasets to predict binding affinities. frontiersin.orgnih.gov

For a hypothetical analysis of 2-(3-Bromo-4-methoxyphenoxy)acetic acid, we can consider its docking against a plausible target, for instance, a protein kinase, which is often implicated in various diseases. Different scoring functions would be employed to estimate the binding energy, typically expressed in kcal/mol. A more negative score generally indicates a more favorable binding interaction. The variance in scores highlights the importance of using a consensus approach, where multiple functions are considered to rank potential ligands. uni-duesseldorf.de

Hypothetical Binding Affinity Estimations for 2-(3-Bromo-4-methoxyphenoxy)acetic acid

Scoring FunctionTypeEstimated Binding Affinity (kcal/mol)
AutoDock VinaMachine Learning-based-7.8
GoldScoreEmpirical-8.2
ChemScoreEmpirical-7.5
X-ScoreEmpirical/Knowledge-based-8.5
LigScoreEmpirical-7.1

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. This computational technique simulates the movement of atoms and molecules, providing a deeper understanding of the binding process.

Simulation Setup, Equilibration, and Trajectory Analysis

The initial step in an MD simulation is the setup of the system. This involves placing the docked complex of 2-(3-Bromo-4-methoxyphenoxy)acetic acid and its target protein into a simulation box, which is then solvated with a water model (e.g., TIP3P) and neutralized with counter-ions. The system's behavior is governed by a force field (e.g., AMBER, CHARMM), which defines the potential energy of the particles.

The system is then subjected to energy minimization to remove any steric clashes. This is followed by a two-phase equilibration process: an NVT (isothermal-isochoric) ensemble to stabilize the temperature, and an NPT (isothermal-isobaric) ensemble to adjust the pressure and density. Once equilibrated, a production run is performed for a significant duration (nanoseconds to microseconds) to generate a trajectory of the atomic motions.

Hypothetical MD Simulation Parameters

ParameterValue/Setting
SoftwareGROMACS
Force FieldAMBER99SB-ILDN
Water ModelTIP3P
Box TypeCubic
EquilibrationNVT and NPT
Production Run100 ns

Analysis of Ligand Stability and Conformational Flexibility within Target Binding Pockets

The trajectory from the MD simulation is analyzed to assess the stability of the ligand within the binding pocket. A key metric is the Root Mean Square Deviation (RMSD) of the ligand's heavy atoms relative to the initial docked pose. A stable RMSD value over time suggests that the ligand maintains a consistent binding mode.

The conformational flexibility of both the ligand and the protein residues in the binding site is often evaluated using the Root Mean Square Fluctuation (RMSF). Higher RMSF values for certain residues may indicate their significant role in the binding process or induced-fit mechanisms.

Hypothetical RMSF of Key Binding Site Residues

ResidueRMSF (Å)
LYS 681.2
GLU 810.9
VAL 951.5
PHE 1451.1
ASP 1600.8

Calculation of Binding Free Energies using Advanced Methods (Theoretical)

To obtain a more quantitative estimate of binding affinity, advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory. These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex with the energetic cost of desolvation.

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the individual energies of the protein and ligand. It is composed of van der Waals, electrostatic, polar solvation, and nonpolar solvation energy terms.

Hypothetical MM/PBSA Binding Free Energy Calculation

Energy ComponentValue (kcal/mol)
Van der Waals Energy-45.2
Electrostatic Energy-20.5
Polar Solvation Energy35.8
Nonpolar Solvation Energy-4.1
Total Binding Free Energy (ΔG_bind) -34.0

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. This model can then be used as a 3D query to screen large compound libraries for molecules with similar features, potentially leading to the discovery of new active compounds.

Development of Ligand-Based and Structure-Based Pharmacophore Models

Pharmacophore models can be developed through two main approaches: ligand-based and structure-based.

Ligand-based models are created by aligning a set of known active molecules and identifying the common chemical features that are essential for their activity. For 2-(3-Bromo-4-methoxyphenoxy)acetic acid, this would involve comparing it with other structurally similar compounds known to bind to the same target.

Structure-based models are derived from the three-dimensional structure of the ligand-protein complex. The key interaction points between the ligand and the protein's binding site are identified and translated into pharmacophoric features. Based on its structure, 2-(3-Bromo-4-methoxyphenoxy)acetic acid presents several potential pharmacophoric features.

Hypothetical Pharmacophoric Features of 2-(3-Bromo-4-methoxyphenoxy)acetic acid

Pharmacophoric FeatureDescription
Hydrogen Bond DonorThe carboxylic acid hydroxyl group.
Hydrogen Bond AcceptorThe carboxylic acid carbonyl oxygen and the methoxy oxygen.
Aromatic RingThe phenyl ring.
Hydrophobic CenterThe bromo-substituted aromatic region.

These pharmacophore models serve as valuable tools for virtual screening campaigns, enabling the efficient identification of novel molecular scaffolds with the desired biological activity.

Application in the Discovery of Novel Chemical Scaffolds

The phenoxyacetic acid moiety serves as a versatile and privileged scaffold in medicinal chemistry, providing a foundational structure for the discovery of novel therapeutic agents. Its utility stems from its synthetic tractability and its ability to present substituents in a well-defined three-dimensional space, allowing for systematic exploration of structure-activity relationships (SAR). The core structure, consisting of a phenyl ring linked to a carboxylic acid via an ether bond, acts as a key pharmacophore that can be readily modified to target a diverse range of biological macromolecules.

Researchers have extensively used the phenoxyacetic acid scaffold to develop new chemical entities with various pharmacological activities. For instance, derivatives of this scaffold have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications. nih.govmdpi.com In these studies, modifications to the phenyl ring, such as the introduction of chloro or bromo substituents, have been shown to significantly influence inhibitory potency and selectivity. nih.govmdpi.com The carboxylic acid group is often crucial for interacting with key residues in the target enzyme's active site.

Furthermore, the phenoxyacetic acid framework is a key component in the development of agonists for free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. researchgate.net By modifying the core scaffold, researchers have identified potent FFA1 agonists with favorable pharmacokinetic profiles. researchgate.net The structure of 2-(3-Bromo-4-methoxyphenoxy)acetic acid, with its specific substitution pattern—a bromine atom at position 3 and a methoxy group at position 4—represents a distinct point in chemical space. This combination of an electron-withdrawing halogen and an electron-donating methoxy group can modulate the electronic properties and conformation of the molecule, potentially leading to unique interactions with biological targets. The exploration of such derivatives is a common strategy in lead optimization, where the goal is to enhance potency, selectivity, and metabolic stability. researchgate.netnih.gov The synthesis of various phenoxyacetic acid analogs allows for the creation of compound libraries that can be screened against different targets, facilitating the discovery of entirely new therapeutic applications for this class of molecules. nih.govmdpi.com

In Silico ADMET Prediction and Drug-Likeness Assessment (Theoretical Frameworks)

Before committing to costly and time-consuming synthesis and biological testing, computational methods are employed to predict the pharmacokinetic and safety profiles of new chemical entities like 2-(3-Bromo-4-methoxyphenoxy)acetic acid. This in silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in modern drug discovery. mdpi.com These predictive models help to identify potential liabilities early, allowing chemists to prioritize compounds with a higher probability of success in later developmental stages. researchgate.netacs.org The evaluation relies on theoretical frameworks that correlate a molecule's structural features with its physicochemical and biological properties.

The two primary categories of in silico ADMET prediction are molecular modeling and data modeling. frontiersin.org Molecular modeling focuses on the three-dimensional structures of proteins and ligands to predict interactions, while data modeling uses statistical methods like Quantitative Structure-Activity Relationship (QSAR) to build predictive models from large datasets of known compounds. researchgate.netfrontiersin.org These approaches are used to assess "drug-likeness," a qualitative concept that evaluates a compound's suitability as a potential drug based on its structural and physicochemical properties compared to those of known drugs. ijpsonline.com

Computational models for predicting ADME parameters are essential tools for optimizing the pharmacokinetic profile of a drug candidate. These models range from simple rule-based systems to complex machine learning algorithms. researchgate.netgithub.com

Absorption: Oral bioavailability is a key parameter, and its prediction often starts with assessing solubility and permeability. Models predict aqueous solubility based on the molecule's structure. Permeability is often predicted using models for Caco-2 cell permeability, which simulates absorption in the human intestine. dergipark.org.tr Human Intestinal Absorption (HIA) can be estimated as a percentage based on these and other descriptors. dergipark.org.tr

Distribution: A drug's distribution is influenced by its ability to cross biological membranes and bind to plasma proteins. Computational models predict parameters like the blood-brain barrier (BBB) permeability and plasma protein binding (PPB). frontiersin.org The volume of distribution (VD) is another key parameter estimated by these models.

Metabolism: Predicting metabolic stability is crucial. Models can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes. For instance, models can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms like CYP2D6 or CYP3A4, which is critical for assessing potential drug-drug interactions. acs.org

Excretion: While direct prediction of excretion pathways is complex, models can estimate properties like total clearance, which is related to metabolism and renal excretion.

These predictions are typically derived from a molecule's 2D or 3D structure using various molecular descriptors, such as lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and counts of hydrogen bond donors and acceptors. researchgate.net Machine learning and deep learning models, trained on large datasets of experimental results, are increasingly used to provide more accurate predictions. acs.orggithub.com

Evaluating the potential for toxicity is a critical component of the in silico assessment. Computational models can predict various toxicological endpoints, helping to flag problematic compounds early.

Toxicity Prediction: Models exist to predict mutagenicity (e.g., the AMES test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG inhibition). mdpi.comresearchgate.net For substituted phenoxyacetic acids, studies have shown that the type and position of halogen substituents on the benzene (B151609) ring can influence cytotoxicity and mutagenicity. nih.gov These QSAR-based models provide a risk assessment that guides further experimental testing.

Drug-Likeness Metrics: Drug-likeness is assessed using a variety of rules and scoring functions. The most well-known is Lipinski's Rule of Five, which identifies compounds likely to have poor oral absorption or permeation based on molecular weight, logP, and hydrogen bond donor/acceptor counts. nih.gov Other rules, like Veber's rule (related to rotatable bonds and TPSA), provide additional filters for oral bioavailability. nih.gov More advanced methods use scoring functions that compare the frequency of structural fragments in a candidate molecule to those found in known drugs. ijpsonline.com

The following table provides an illustrative in silico profile for 2-(3-Bromo-4-methoxyphenoxy)acetic acid, typical of what would be generated by computational ADMET prediction platforms.

Illustrative In Silico ADMET and Physicochemical Profile for 2-(3-Bromo-4-methoxyphenoxy)acetic acid
CategoryParameterPredicted Value/Comment
Physicochemical PropertiesMolecular Weight261.08 g/mol
logP (Lipophilicity)2.45
Topological Polar Surface Area (TPSA)55.76 Ų
Aqueous SolubilityModerately Soluble
AbsorptionHuman Intestinal Absorption (HIA)High
Caco-2 PermeabilityModerate
P-glycoprotein SubstrateNo
DistributionPlasma Protein Binding (PPB)High (>90%)
Blood-Brain Barrier (BBB) PermeantYes
MetabolismCYP2D6 InhibitorYes
CYP3A4 InhibitorNo
ToxicityAMES MutagenicityNon-mutagen
hERG InhibitionLow Risk
Drug-LikenessLipinski's Rule of FivePass (0 violations)
Bioavailability Score0.55

Q & A

Basic: What are the optimal synthetic routes for 2-(3-bromo-4-methoxyphenoxy)acetic acid?

The compound is synthesized via regioselective bromination of 4-methoxyphenylacetic acid using bromine (Br₂) in acetic acid under ambient conditions. Key steps include:

  • Reaction Conditions : Slow addition of bromine (1:1 molar ratio) in acetic acid at room temperature for 60 minutes, followed by crystallization for purification .
  • Yield : Up to 84% after recrystallization, with purity confirmed by NMR and melting point analysis .
  • Critical Note : Avoid excess bromine to prevent di-substitution or side reactions.

Basic: Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity by observing singlet peaks for the methoxy group (~δ 3.8 ppm) and deshielded protons near bromine .
  • Single-Crystal X-ray Diffraction : Resolve molecular geometry (e.g., dihedral angles between substituents and phenyl ring) and hydrogen-bonding motifs (e.g., R₂²(8) dimers) .
  • Melting Point : A sharp mp range (e.g., 156–161°C) indicates high purity .

Advanced: How do substituents influence the compound’s electronic properties and reactivity?

  • Electronic Effects :
    • The bromine atom is electron-withdrawing, widening the adjacent C–C–C angle to 121.5° .
    • The methoxy group is electron-donating, with a near-coplanar alignment (torsion angle: 1.2°) to the phenyl ring .
  • Reactivity Implications : Bromine’s electron-withdrawing nature enhances its susceptibility to nucleophilic substitution (e.g., Suzuki coupling), while the methoxy group directs electrophilic attacks to specific ring positions .

Advanced: What methodological strategies optimize substitution reactions at the bromine site?

  • Nucleophilic Substitution : Use strong nucleophiles (e.g., sodium methoxide) in polar aprotic solvents (e.g., DMF) at 60–80°C to replace bromine .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) improve selectivity and yield in aryl halide reactions .
  • Monitoring : Track reaction progress via TLC or HPLC to minimize byproducts like dehalogenated derivatives .

Advanced: How is this compound applied in natural product synthesis?

It serves as a precursor in Concise Routes to Bioactive Molecules :

  • Combretastatin A-4 : Synthesized via Perkin condensation/decarboxylation, leveraging the compound’s bromine and acetic acid moieties for regioselective coupling .
  • Vancomycin Models : The bromine aids in introducing complex macrocyclic structures through selective cross-coupling .

Advanced: What insights does crystallography provide about its solid-state behavior?

  • Hydrogen-Bonding Networks : Centrosymmetric dimers form via O–H···O bonds (R₂²(8) motif), stabilizing the crystal lattice .
  • Conformational Analysis : The acetic acid group is nearly perpendicular (78.15° dihedral angle) to the phenyl ring, influencing packing efficiency .

Advanced: How can reaction conditions be tailored to avoid common pitfalls?

  • Oxidation/Reduction Control : Use mild oxidizing agents (e.g., KMnO₄) to prevent degradation of the methoxy group. For reductions, NaBH₄ is preferable over LiAlH₄ to preserve acid functionality .
  • pH Sensitivity : Maintain acidic conditions (pH < 5) during synthesis to prevent hydrolysis of the ester or ether linkages .

Advanced: How can computational modeling enhance understanding of its reactivity?

  • DFT Calculations : Predict regioselectivity in substitution reactions by analyzing electron density maps and Fukui indices .
  • Molecular Dynamics : Simulate hydrogen-bonding dynamics in solvents like acetic acid to optimize crystallization conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.